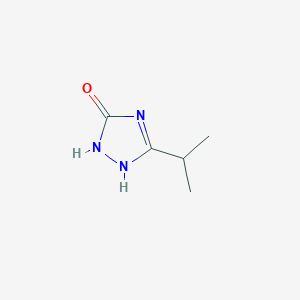
3-Aminopiperidin-2,6-dion
Übersicht
Beschreibung
3-Amino-2,6-Piperidinedione, also known as 3-Aminoglutarimide, is an organic compound with the molecular formula C5H8N2O2. It is a derivative of glutarimide and is characterized by a piperidine ring with amino and keto functional groups at positions 3 and 2,6 respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 3-Amino-2,6-Piperidinedione involves the reaction of L-Glutamine with a protecting group in an alkaline medium to form N-tert-butoxycarbonyl-L-Glutamine. This intermediate is then cyclized using N,N’-carbonyldiimidazole under anhydrous conditions to yield N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione. Finally, deprotection in an acidic medium produces 3-Amino-2,6-Piperidinedione .
- Another method involves the high-temperature reaction of 2,6-Piperidinedione with sodium sulfide to form 3-Amino-2,6-Piperidinedione, which is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods:
- The industrial production of 3-Amino-2,6-Piperidinedione typically follows the synthetic routes mentioned above, with optimizations for large-scale synthesis. The process involves steps such as protection, cyclization, and deprotection, ensuring high purity and yield of the final product .
Types of Reactions:
Oxidation: 3-Amino-2,6-Piperidinedione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 3-Aminopiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Amino-2,6-Piperidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs used to treat cancer and other diseases.
Wirkmechanismus
Target of Action
3-Aminopiperidine-2,6-dione is known to target Cereblon (CRBN) , a protein targeted by a class of immunomodulatory drugs . It also acts as an inhibitor of benzoate synthase , an enzyme crucial for DNA synthesis in cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their function. By inhibiting benzoate synthase, it hinders DNA production, which may limit cancer cell proliferation. As a functionalized Cereblon ligand, it is used for the development of protein degrader building blocks .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and protein degradation. By inhibiting benzoate synthase, it disrupts the DNA synthesis pathway in cancer cells. As a Cereblon ligand, it plays a role in the protein degradation pathway .
Pharmacokinetics
It’s worth noting that the compound is used for studies on the hydrolytic degradation and primary metabolic pathway of thalidomide in animals and human liver microsomes .
Result of Action
The inhibition of benzoate synthase by 3-Aminopiperidine-2,6-dione results in the hindrance of DNA production, potentially limiting the proliferation of cancer cells. As a Cereblon ligand, it contributes to the development of protein degrader building blocks .
Action Environment
The action, efficacy, and stability of 3-Aminopiperidine-2,6-dione can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
3-Aminopiperidine-2,6-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of indigoidine, where it is first offloaded and cyclized by the thioesterase domain to form (S)-2, which is then dehydrogenated by the oxidation (Ox) domain and finally dimerized to yield 3 .
Cellular Effects
It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Aminopiperidine-2,6-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the biosynthesis of microbial blue pigment indigoidine .
Metabolic Pathways
3-Aminopiperidine-2,6-dione is involved in the metabolic pathways of the biosynthesis of microbial blue pigment indigoidine . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels.
Vergleich Mit ähnlichen Verbindungen
Thalidomide: A derivative of glutarimide, used to treat multiple myeloma and leprosy.
Cycloheximide: Another glutarimide derivative, known for its potent inhibition of protein synthesis.
Lenalidomide: A thalidomide analog with immunomodulatory and anti-cancer properties.
Uniqueness:
- 3-Amino-2,6-Piperidinedione is unique due to its specific functional groups and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-aminopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMTBZSRRLQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946287 | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2353-44-8 | |
| Record name | 3-Amino-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Piperidinedione, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)





![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)


